molecular formula C22H26N4O5 B2360507 N1-(2-methyl-4-nitrophenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide CAS No. 920196-79-8

N1-(2-methyl-4-nitrophenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide

Cat. No. B2360507
CAS RN: 920196-79-8
M. Wt: 426.473
InChI Key: KDALKDHXDTVNBF-UHFFFAOYSA-N
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Description

N1-(2-methyl-4-nitrophenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide, also known as MNPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNPA is a small molecule that has been synthesized through various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions for research.

Scientific Research Applications

Synthesis and Chemical Applications

  • Novel Synthetic Methods : A novel one-pot synthetic approach for the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides has been developed, offering a new formula for both anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

  • Polymer Synthesis : The compound's derivatives have been utilized in the synthesis of novel polymers. For instance, nitrophenyl derivatives were used to synthesize copolymers with properties like photoinduced birefringence, indicating potential applications in optical storage materials (Meng et al., 1996).

  • Chemical Reactions and Kinetics : The compound and its derivatives have been part of studies focusing on various chemical reactions and their kinetics, such as the study of water-mediated Wittig–SNAr reactions. These studies are crucial for understanding the behavior of these compounds in different chemical environments (Xu et al., 2015).

Biological and Pharmaceutical Research

  • Bioactive Compound Synthesis : The derivatives of the compound have been used in the synthesis of bioactive compounds, which have implications in pharmaceutical research. For example, they have been employed in the creation of compounds with anticonvulsive properties (Langner et al., 1993).

  • Ligand Synthesis for Metal Complexes : N1-(2-methyl-4-nitrophenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide and its derivatives have been used to synthesize ligands for metal complexes. These complexes are significant in the study of molecular structures and could have potential applications in catalysis (Singh et al., 2000).

  • Probe Development for Biomedical Research : Derivatives of this compound have been explored in the development of fluorescent probes for biomedical applications, such as imaging hypoxic status in tumor cells, indicating its potential in medical diagnostics and research (Feng et al., 2016).

properties

IUPAC Name

N'-(2-methyl-4-nitrophenyl)-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O5/c1-15-3-5-17(6-4-15)20(25-9-11-31-12-10-25)14-23-21(27)22(28)24-19-8-7-18(26(29)30)13-16(19)2/h3-8,13,20H,9-12,14H2,1-2H3,(H,23,27)(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDALKDHXDTVNBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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